Superior Safety Profile in Anti-Melanogenic Assays vs. Commercial Depigmenting Agents
5,7-Dihydroxy-4-phenyl-2-chromanone (5,7C) demonstrates comparable anti-melanogenic efficacy to the commercial depigmenting agents hydroquinone and kojic acid but with a markedly superior in vivo safety profile. In a zebrafish embryo model, 5,7C decreased body pigmentation at 5 µg/mL, with no adverse effects on embryo development or survival at doses up to 25 µg/mL [1]. In contrast, hydroquinone and kojic acid exhibited melanocytotoxicity, cardiotoxic side effects, and caused neutropenia at similar doses [1].
| Evidence Dimension | Anti-melanogenic efficacy and in vivo toxicity |
|---|---|
| Target Compound Data | Effective depigmentation at 5 µg/mL; No embryo development or survival effects at doses ≤25 µg/mL; No melanocytotoxicity, no cardiotoxic side effects, no neutropenia. |
| Comparator Or Baseline | Hydroquinone and Kojic Acid |
| Quantified Difference | 5,7C is non-melanocytotoxic, non-cardiotoxic, and does not cause neutropenia, unlike both hydroquinone and kojic acid at comparable effective doses. |
| Conditions | Zebrafish (Danio rerio) embryo model; treatment duration of 48 hours. |
Why This Matters
This establishes the compound as a safer alternative to industry-standard depigmenting agents for cosmetic or dermatological research, where avoiding off-target toxicity is paramount.
- [1] Veselinović JB, Veselinović AM, et al. Potent anti-melanogenic activity and favorable toxicity profile of selected 4-phenyl hydroxycoumarins in the zebrafish model and the computational molecular modeling studies. Bioorg Med Chem. 2017;25(24):6286-6296. PMID: 29042224. View Source
